molecular formula C21H22N4O2S2 B2693437 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392294-55-2

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No. B2693437
CAS RN: 392294-55-2
M. Wt: 426.55
InChI Key: LGOZIESJGNTBRE-UHFFFAOYSA-N
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Description

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

This chemical has been studied for its inhibitory effects on carbonic anhydrase isozymes I and II, which are present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water, and the sulfonamide derivatives of this compound have shown activity against these isozymes (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antidepressant and Anxiolytic Properties

Research has also explored the central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives of this compound. Some of these derivatives have exhibited significant antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Antitubercular Activity

The thiadiazole derivatives have shown potential as antituberculosis agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis, with high selectivity and low in vitro toxicities, suggesting their potential as therapeutic options (Karabanovich et al., 2016).

Tautomeric Behavior in Bioorganic and Medicinal Chemistry

The tautomeric forms of molecules related to this compound have been studied for their relevance in pharmaceutical and biological activities. Research using spectroscopic methods suggested the presence of both conformers (amino and imino) in different states of the compound, which is crucial for understanding its behavior in biological systems (Erturk et al., 2016).

Anticancer Properties

Studies have also explored the use of thiadiazole derivatives in anticancer treatments. Some derivatives have shown potential as drug-like molecules with anticancer properties, especially when tested in vitro against various cancer cell lines (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibition

The compound and its analogs have been evaluated as inhibitors of kidney-type glutaminase, an enzyme implicated in cancer. Some analogs have shown promising results in attenuating the growth of cancer cells in vitro and in vivo, presenting an opportunity for the development of new cancer therapies (Shukla et al., 2012).

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-8-9-16(10-14(12)3)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-7-5-6-13(2)15(17)4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZIESJGNTBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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